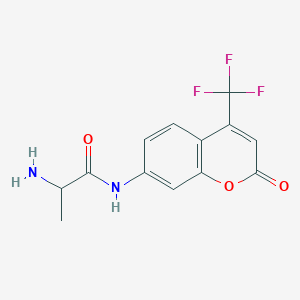

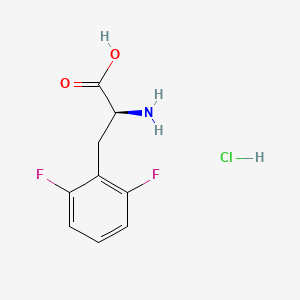

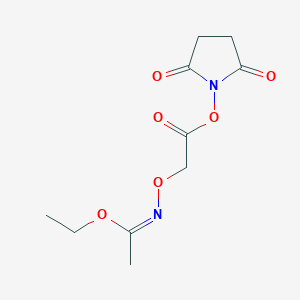

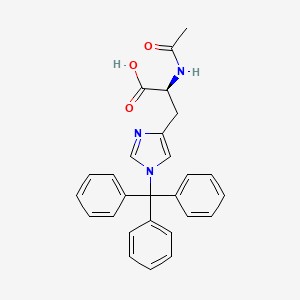

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known as S-ATP, is a novel compound that has been developed as a potential therapeutic agent for a variety of diseases. This compound is a derivative of the natural product, ATP, and has been shown to have unique pharmacological and biochemical properties. S-ATP is a small molecule that can be easily synthesized and has a wide range of potential applications in biochemistry, physiology, and pharmaceutical research.

科学的研究の応用

Synthesis and Transformation of Imidazole Derivatives

A study by Jasiński et al. (2008) discussed the preparation of optically active 1H-imidazole derivatives, highlighting their potential in generating chiral units for further chemical transformations. Selected examples demonstrated the conversion of these derivatives into dihydro-1H-imidazole-2-thione derivatives and bis(imidazolyl)propanoates, showcasing the versatility of imidazole compounds in synthetic organic chemistry Jasiński, M., Mlostoń, G., Linden, A., & Heimgartner, H. (2008). Helvetica Chimica Acta, 91, 1916-1933.

Corrosion Inhibition

Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, demonstrating their effectiveness as corrosion inhibitors for mild steel. The study underscores the use of imidazole derivatives in the development of novel, green corrosion inhibitors, with one of the synthesized inhibitors showing an inhibition efficiency of 96.08% Srivastava, V., Haque, J., Verma, C., Singh, P., Lgaz, H., Salghi, R., & Quraishi, M. (2017). Journal of Molecular Liquids, 244, 340-352.

Antimicrobial and Anticancer Applications

Research on pyrazole-imidazole-triazole hybrids by Punia et al. (2021) presented the synthesis and evaluation of these compounds for antimicrobial activity. One compound demonstrated notable potency against A. niger, surpassing the reference drug Fluconazole, indicating the potential of imidazole derivatives in antimicrobial drug development Punia, S., Verma, V., Kumar, D., Kumar, A., & Deswal, L. (2021). Journal of Molecular Structure, 1223, 129216.

Radiochemistry for Imaging Applications

Makris et al. (2012) explored the synthesis of Rhenium(I) and Technetium(I) tricarbonyl complexes with imidazole-based ligands for potential use in targeted 99mTc radiopharmaceuticals. The study highlights the application of imidazole derivatives in the development of diagnostic agents in nuclear medicine Makris, G., Karagiorgou, O., Papagiannopoulou, D., Panagiotopoulou, A., Raptopoulou, C., Terzis, A., Psycharis, V., Pelecanou, M., Pirmettis, I., & Papadopoulos, M. (2012). European Journal of Inorganic Chemistry, 2012, 3132-3139.

Enzymatic Transformations

A study on the synthesis of imidazol-2-yl amino acids using cells from alkane-oxidizing bacteria by Mikolasch et al. (2003) demonstrates the biotechnological potential of imidazole derivatives. The research indicates how microbial oxidation can be employed to produce imidazol-2-yl amino acids, useful in pharmaceutical applications Mikolasch, A., Hammer, E., & Schauer, F. (2003). Applied and Environmental Microbiology, 69, 1670-1679.

特性

IUPAC Name |

(2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-20(31)29-25(26(32)33)17-24-18-30(19-28-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18-19,25H,17H2,1H3,(H,29,31)(H,32,33)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVFDBMJIPSLM-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718455 |

Source

|

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | |

CAS RN |

183498-47-7 |

Source

|

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。